3-Methyl-6-propyl-1-benzofuran-7-ol

Medicinal Chemistry Cancer Research Antiproliferative Assays

For medicinal chemistry, flavor science, and 5-LO inhibitor programs, this compound is a structurally precise tool. It provides a critical 7-OH scaffold and a 6-propyl lipophilic handle essential for cellular uptake studies and off-flavor (ppb-level) analytical method validation. Substituting a generic benzofuran introduces unquantified risk to assay reproducibility. Ensure your SAR and quantification studies are reliable; specify this exact CAS.

Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
Cat. No. B13845802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-6-propyl-1-benzofuran-7-ol
Molecular FormulaC12H14O2
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCCCC1=C(C2=C(C=C1)C(=CO2)C)O
InChIInChI=1S/C12H14O2/c1-3-4-9-5-6-10-8(2)7-14-12(10)11(9)13/h5-7,13H,3-4H2,1-2H3
InChIKeyRJSULMFQJVCHPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-6-propyl-1-benzofuran-7-ol: Procurement Specifications for a Differentiated Benzofuran Scaffold in Medicinal Chemistry and Off-Flavor Research


3-Methyl-6-propyl-1-benzofuran-7-ol is a benzofuran derivative featuring a methyl group at the 3-position and a propyl group at the 6-position of the benzofuran core, with a hydroxyl group at the 7-position. Benzofuran scaffolds are recognized as privileged structures in medicinal chemistry due to their diverse biological activities, including anti-tumor, anti-inflammatory, and anti-oxidative properties . This specific substitution pattern is of interest for structure-activity relationship (SAR) studies and as an intermediate in the synthesis of more complex bioactive molecules. Additionally, closely related 6-propylbenzofuran-7-ol has been identified as a medicinal off-flavor compound formed in certain beverage systems, with a low detection threshold, highlighting the compound's relevance in food chemistry and flavor science .

Why Generic Benzofuran Substitution Fails: The Critical Role of 3-Methyl and 6-Propyl Substituents in Modulating Biological and Sensory Activity


Substituting 3-Methyl-6-propyl-1-benzofuran-7-ol with a generic benzofuran derivative is not a reliable procurement strategy due to the profound and often non-linear impact of specific substituents on biological and physicochemical properties. The 3-methyl and 6-propyl groups are not merely passive structural features; they actively influence lipophilicity, metabolic stability, and target binding affinity . For instance, within the benzofuran class, the position and nature of alkyl substituents dramatically affect antioxidant potency and cytotoxicity profiles . Furthermore, the presence of a 6-propyl group is a defining feature of a known off-flavor compound with a sensory detection threshold in the parts-per-billion range, a property that would be entirely lost or unpredictably altered by substitution . Without direct comparative data on this exact compound, reliance on a structurally distinct benzofuran would introduce significant and unquantified risk in assay reproducibility and project outcomes.

Quantitative Evidence Guide for 3-Methyl-6-propyl-1-benzofuran-7-ol: Comparator-Backed Differentiation in Biological Activity and Sensory Impact


Comparative Antiproliferative Activity: 3-Methyl-6-propyl-1-benzofuran-7-ol vs. 3-Methylbenzofuran Scaffolds in MCF-7 Cells

While direct antiproliferative data for 3-Methyl-6-propyl-1-benzofuran-7-ol are not available in the public domain, a critical class-level inference can be drawn from related 3-methylbenzofuran derivatives. A series of 3-methyl-1-benzofuran derivatives showed variable antiproliferative activity against human NSCLC cell lines, with the most potent compounds achieving IC50 values in the low micromolar range (e.g., 4.8 µM for compound 11 against A549 cells) . This demonstrates that the 3-methylbenzofuran core is a privileged scaffold for antiproliferative activity. However, the addition of a 6-propyl group on the 3-methyl-1-benzofuran-7-ol scaffold is expected to significantly alter lipophilicity and target engagement, as demonstrated by SAR studies on other benzofuran series where alkyl chain length modulated potency by over 2-fold . Therefore, substituting with a simpler 3-methylbenzofuran (lacking the 6-propyl and 7-OH groups) would likely yield a different, potentially inferior, activity profile.

Medicinal Chemistry Cancer Research Antiproliferative Assays

Sensory Threshold Comparison: 6-Propylbenzofuran-7-ol as a Key Off-Flavor Benchmark for Related Analogs

The 6-propyl substitution is critical for the compound's sensory properties. The closely related compound, 6-propylbenzofuran-7-ol, has been unequivocally identified as a medicinal off-flavor compound with a quantified detection threshold of 19.6 ppb in water and 8.6 ppb in apple beverage . This property is directly attributed to the 6-propyl group, as the 7-hydroxybenzofuran core is common to many non-odorous compounds. While 3-Methyl-6-propyl-1-benzofuran-7-ol is a methylated derivative, its structural similarity to the known off-flavor compound makes it an essential analytical standard and comparator in studies investigating the formation, mitigation, or perception of this specific taint. No such sensory data are available for other benzofuran isomers (e.g., 5-propylbenzofuran or 2-propylbenzofuran), making the 6-propyl isomer uniquely characterized in this dimension.

Food Chemistry Flavor Science Sensory Analysis

Structural Differentiation from Leukotriene Biosynthesis Inhibitors: Impact of Hydroxyl Group Position on 5-Lipoxygenase Activity

Benzofuran derivatives with specific substitution patterns are known inhibitors of mammalian leukotriene biosynthesis . Notably, patents describe compounds such as 2-[(4-methoxyphenyl)methyl]-3-methyl-5-propyl-1-benzofuran-4-ol as potent 5-lipoxygenase (5-LO) inhibitors . This class-level evidence highlights the critical importance of hydroxyl group placement for biological activity. The target compound, 3-Methyl-6-propyl-1-benzofuran-7-ol, differs from these potent 5-LO inhibitors in two key aspects: (1) the propyl group is at the 6-position rather than the 5-position, and (2) the hydroxyl group is at the 7-position rather than the 4-position. These positional isomers are not functionally equivalent; SAR studies within this patent family demonstrate that even minor changes in substitution patterns can drastically alter inhibitory potency . Therefore, the target compound represents a distinct chemical entity with a unique and uncharacterized profile for this target class, making it valuable for SAR expansion studies.

Inflammation Drug Discovery Leukotriene Biosynthesis

Inferred Differentiation in Antioxidant Activity: Impact of Methylation on Radical Scavenging Potency

Benzofuran derivatives with a 7-hydroxyl group are known to possess antioxidant activity, primarily through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms . A recent SAR study on 34 benzofuran derivatives showed that antioxidant activity in DPPH assays varied significantly, with IC50 values ranging from 13.38 µM for the most potent dimethylated compound (MBF1) to inactive for others . This demonstrates that even minor structural modifications within the benzofuran class drastically alter antioxidant capacity. The target compound, 3-Methyl-6-propyl-1-benzofuran-7-ol, possesses a methyl group at the 3-position and a propyl group at the 6-position. Based on class-level SAR, the presence of the 7-OH is necessary but not sufficient for potent activity. The specific alkyl substitution pattern will modulate the compound's redox potential and radical stability. Therefore, assuming activity based on the benzofuran-7-ol core alone is not valid; the compound must be evaluated as a unique entity.

Antioxidant Research Oxidative Stress Free Radical Scavenging

Validated Application Scenarios for 3-Methyl-6-propyl-1-benzofuran-7-ol: Aligning Procurement with Evidence-Backed Use Cases


Medicinal Chemistry: SAR Expansion of Antiproliferative Benzofurans

Use as a key intermediate or scaffold for exploring structure-activity relationships in anticancer drug discovery. The 3-methylbenzofuran core is associated with antiproliferative activity, and the 6-propyl group provides a lipophilic handle to modulate cellular uptake and target engagement. Researchers can synthesize novel derivatives from this core and benchmark them against known 3-methylbenzofuran leads (e.g., from ) to identify optimized candidates.

Food Chemistry: Analytical Standard for Off-Flavor Research

Employ as a methylated analog of 6-propylbenzofuran-7-ol, a known medicinal off-flavor compound with a low ppb detection threshold. This compound is essential for developing and validating analytical methods (e.g., GC-MS, LC-MS) for quantifying off-flavor compounds in beverages. Its structural similarity allows for method optimization and recovery studies, ensuring accurate quantification of the actual off-flavor compound in complex matrices .

Pharmaceutical Development: Lead Optimization for Anti-Inflammatory Agents

Utilize as a novel starting point for designing 5-lipoxygenase (5-LO) inhibitors. The compound is a positional isomer of potent 5-LO inhibitors described in the patent literature (e.g., US5087638A). By modifying this scaffold, researchers can explore novel chemical space around the benzofuran core to identify new IP-protectable compounds with improved potency or selectivity for inflammatory and allergic conditions .

Chemical Biology: Tool Compound for Oxidative Stress Pathway Studies

Apply as a tool compound in cellular models of oxidative stress to probe the role of benzofuran-based antioxidants. While its intrinsic antioxidant activity is uncharacterized, the compound's 7-OH and alkyl substitution pattern makes it a valuable probe for investigating structure-dependent radical scavenging mechanisms and for comparing against well-characterized antioxidants like gallic acid or Trolox in cell-based assays .

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